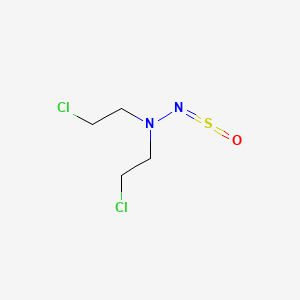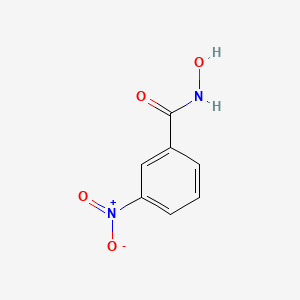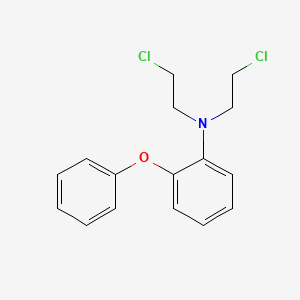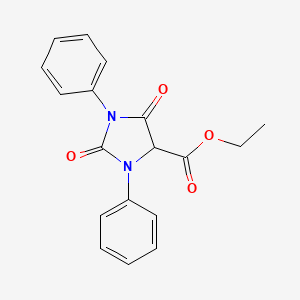
3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butoxycarbonyl)amino)-4-cyclobutyl-2-hydroxybutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-4-cyclobutyl-2-hydroxybutanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions and efficient production of the desired compound . The use of flow chemistry techniques can enhance the yield and purity of the product while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-4-cyclobutyl-2-hydroxybutanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Regeneration of the hydroxyl group
Substitution: Removal of the Boc group to yield the free amine
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-4-cyclobutyl-2-hydroxybutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4-cyclobutyl-2-hydroxybutanoic acid involves the cleavage of the Boc group under acidic conditions. The Boc group is protonated, leading to the formation of a tert-butyl carbocation, which is then eliminated, resulting in the formation of the free amine . This process is crucial for the subsequent reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)phenylboronic acid
- 3-((tert-Butoxycarbonyl)amino)benzeneboronic acid
- 3-((tert-Butoxycarbonyl)amino)propanoic acid
Uniqueness
3-((tert-Butoxycarbonyl)amino)-4-cyclobutyl-2-hydroxybutanoic acid is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules, offering advantages in terms of stability and reactivity compared to other Boc-protected amino acids.
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-9(10(15)11(16)17)7-8-5-4-6-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
QUBSLWZKTXHFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


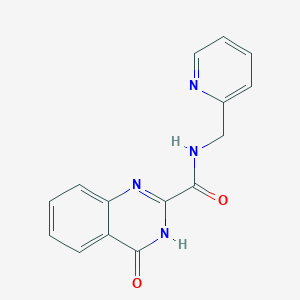
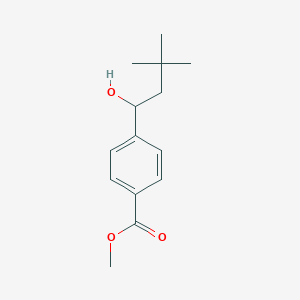
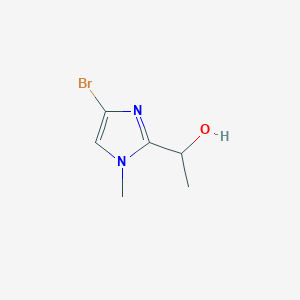
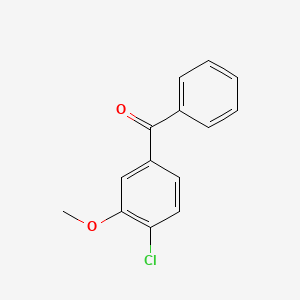
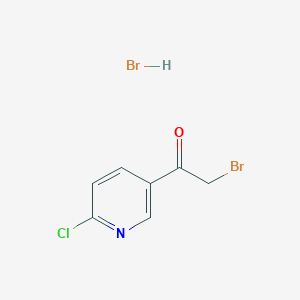

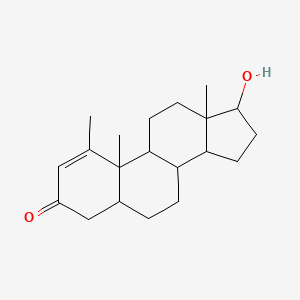

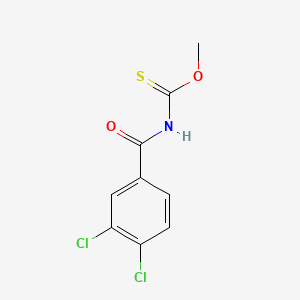
![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
